molecular formula C9H8BrClO3 B12952843 2-Bromo-3,4-dimethoxybenzoyl chloride

2-Bromo-3,4-dimethoxybenzoyl chloride

Cat. No.: B12952843
M. Wt: 279.51 g/mol
InChI Key: GMBDVHGVEZJFPR-UHFFFAOYSA-N
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Description

Table 1: Comparative Properties of Halogenated Dimethoxybenzoyl Chlorides

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Structural Features
2-Bromo-3,4-dimethoxybenzoyl chloride C₉H₈BrClO₃ 2-Br, 3,4-OCH₃ 279.51 Adjacent methoxy groups; ortho bromine
2-Bromo-4,5-dimethoxybenzoyl chloride C₉H₈BrClO₃ 2-Br, 4,5-OCH₃ 279.51 Meta methoxy groups; ortho bromine
3,4-Dimethoxybenzoyl chloride C₉H₉ClO₃ 3,4-OCH₃ 200.62 No bromine; electron-rich ring
2,4-Dimethoxybenzoyl chloride C₉H₉ClO₃ 2,4-OCH₃ 200.62 Para-substituted methoxy groups

The presence of bromine in 2-bromo-3,4-dimethoxybenzoyl chloride introduces significant electronic effects compared to non-halogenated analogs like 3,4-dimethoxybenzoyl chloride. Bromine’s electronegativity withdraws electron density from the ring, reducing nucleophilic aromatic substitution reactivity relative to its non-brominated counterpart. Conversely, the methoxy groups donate electrons via resonance, creating a push-pull electronic dynamic that stabilizes the molecule.

In contrast, 2,4-dimethoxybenzoyl chloride lacks bromine but features methoxy groups at positions 2 and 4, resulting in a symmetrical electronic distribution. This configuration enhances solubility in polar aprotic solvents compared to the asymmetrical 3,4-dimethoxy derivative.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

2-bromo-3,4-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3

InChI Key

GMBDVHGVEZJFPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)Cl)Br)OC

Origin of Product

United States

Preparation Methods

Bromination of 3,4-Dimethoxybenzoic Acid or Derivatives

  • Starting Material: 3,4-dimethoxybenzoic acid or 3,4-dimethoxytoluene derivatives.
  • Bromination Conditions: Electrophilic aromatic substitution using bromine in the presence of concentrated hydrochloric acid or other acidic media.
  • Solvent: Concentrated hydrochloric acid (preferably ≥30% HCl) is used as the reaction medium, which is industrially advantageous and environmentally preferable compared to organic solvents like ethyl acetate.
  • Temperature: Typically carried out at controlled temperatures to optimize yield and selectivity.
  • Outcome: Selective bromination at the 2-position of the aromatic ring to yield 2-bromo-3,4-dimethoxybenzoic acid with high purity and yield.

This method is supported by patent EP2650277A1, which reports high-purity 2-bromo-4,5-dimethoxybenzoic acid production under industrially favorable conditions using inexpensive 3,4-dimethoxybenzoic acid as raw material.

Conversion of 2-Bromo-3,4-dimethoxybenzoic Acid to 2-Bromo-3,4-dimethoxybenzoyl Chloride

The key step is the transformation of the brominated benzoic acid into the corresponding benzoyl chloride.

Thionyl Chloride Method

  • Reagents: Thionyl chloride (SOCl₂) is the reagent of choice for converting carboxylic acids to acyl chlorides.
  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is added to activate thionyl chloride and improve reaction efficiency.
  • Solvent: Tetrahydrofuran (THF) is used as the reaction solvent.
  • Reaction Conditions:
    • The 3,4-dimethoxybenzoic acid derivative is stirred with THF and DMF at room temperature for about 30 minutes.
    • Thionyl chloride is then added dropwise.
    • The mixture is stirred at room temperature for approximately 8 hours to ensure complete conversion.
  • Yield: The process yields 2-bromo-3,4-dimethoxybenzoyl chloride with yields reported around 82.8% to 83.6%.
  • Purification: Post-reaction workup and purification steps afford the product with high purity suitable for further synthetic applications.

This method is detailed in patent CN108794328A, which emphasizes the advantages of this approach in terms of yield, simplicity, and environmental considerations.

Alternative Synthetic Routes and Considerations

Organometallic Intermediate Route

  • A more complex method involves the formation of organolithium or Grignard reagents from brominated intermediates, which are then reacted with 3,4-dimethoxybenzoate esters to form ketone intermediates.
  • These intermediates can be hydrolyzed under acidic conditions to yield the desired benzoyl chloride derivatives.
  • This method allows for fine control over substitution patterns but is more complex and less commonly used for industrial scale due to sensitivity and handling of organometallic reagents.

Bromination of 3,4-Dimethoxytoluene Followed by Oxidation

  • Another approach involves bromination of 3,4-dimethoxytoluene to form 2-bromo-4,5-dimethoxybenzyl bromide intermediates.
  • Subsequent oxidation steps convert the benzyl bromide to the benzoyl chloride.
  • This method involves electrophilic aromatic bromination followed by free radical bromination at the benzylic position, typically in a one-pot process using bromate and bromide salts with sulfuric acid in non-polar solvents like carbon tetrachloride.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Bromination + Thionyl Chloride 3,4-Dimethoxybenzoic acid Br₂/HCl (bromination), SOCl₂ + DMF/THF (chlorination) ~83 High yield, simple, environmentally friendly, suitable for industrial scale
Organometallic Intermediate Brominated aromatic compound Organolithium or Grignard reagents, acidic hydrolysis Variable More complex, sensitive reagents, allows structural control
Bromination of 3,4-Dimethoxytoluene + Oxidation 3,4-Dimethoxytoluene Bromate/bromide salts, sulfuric acid, CCl₄ solvent Not specified One-pot process, involves electrophilic and free radical bromination steps

Research Findings and Industrial Relevance

  • The thionyl chloride method with DMF catalysis is widely accepted for its efficiency and reproducibility, providing high yields and purity of 2-bromo-3,4-dimethoxybenzoyl chloride.
  • The use of concentrated hydrochloric acid for bromination is industrially advantageous due to cost-effectiveness and environmental considerations.
  • Organometallic routes, while offering synthetic flexibility, are less favored for large-scale production due to complexity and reagent sensitivity.
  • The one-pot bromination of 3,4-dimethoxytoluene offers a streamlined approach to intermediates but requires careful control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Boronic acids with palladium catalysts under basic conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Debrominated Products: Formed from reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Chemical Synthesis

The primary application of 2-Bromo-3,4-dimethoxybenzoyl chloride lies in its role as a precursor in organic synthesis. Its electrophilic properties facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility is crucial in the development of complex organic molecules.

Key Reactions:

  • Acylation Reactions: The compound can be used to acylate amines and alcohols, forming amides and esters that are essential in drug development.
  • Formation of Derivatives: Compounds derived from 2-Bromo-3,4-dimethoxybenzoyl chloride have been studied for their potential therapeutic effects, including antioxidant and antibacterial properties.

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of 2-Bromo-3,4-dimethoxybenzoyl chloride have shown promise as potential therapeutic agents. Research indicates that these derivatives can exhibit various biological activities:

  • Antioxidant Activity: Certain derivatives have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders.
  • Antibacterial Properties: The antibacterial efficacy of compounds derived from this compound has been investigated against various bacterial strains, suggesting potential applications in treating infections.

Biochemical Research

The biochemical implications of 2-Bromo-3,4-dimethoxybenzoyl chloride extend to its use in studying biochemical pathways and mechanisms:

  • Signal Transduction Inhibition: Some studies have focused on small molecules derived from this compound that inhibit key signaling pathways (e.g., HIF-1), which are involved in cancer progression .
  • Drug Discovery: The structure of 2-Bromo-3,4-dimethoxybenzoyl chloride allows for modifications that can lead to the development of new drugs targeting specific diseases.

Material Science

In material science, the unique properties of 2-Bromo-3,4-dimethoxybenzoyl chloride can be harnessed for developing advanced materials:

  • Polymer Chemistry: The compound can be utilized to synthesize polymers with specific functionalities. Its reactivity can be exploited to create cross-linked structures that enhance material properties.
  • Biodegradable Polymers: Research into biodegradable materials has also included studies on how derivatives of this compound can contribute to environmentally friendly polymer solutions .

Case Studies and Research Findings

Several studies highlight the applications and findings related to 2-Bromo-3,4-dimethoxybenzoyl chloride:

StudyFocusFindings
Amini et al. (2012)Biodegradable ImplantsInvestigated the use of compounds similar to 2-Bromo-3,4-dimethoxybenzoyl chloride in developing biodegradable implants with favorable mechanical properties .
Research on AntioxidantsBiochemical ActivityDemonstrated that specific derivatives exhibit significant antioxidant activity relevant for neuroprotection.
Drug Development StudiesPharmaceutical ApplicationsExplored modifications leading to compounds with enhanced antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and methoxy groups on the benzene ring influence its electronic properties, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-3,4-dimethoxybenzoyl chloride can be contextualized by comparing it with three analogous benzoyl chlorides: 2-bromo-3,5-dinitrobenzoyl chloride , 2-bromo-4,5-difluorobenzoyl chloride , and unsubstituted benzoyl chloride . Key differences in substituent effects, reactivity, and applications are summarized below.

Structural and Electronic Effects

Compound Substituents Electronic Effects
2-Bromo-3,4-dimethoxybenzoyl chloride 2-Br, 3-OMe, 4-OMe Methoxy groups donate electrons (+M effect), stabilizing the aryl ring; Br withdraws electrons (-I effect).
2-Bromo-3,5-dinitrobenzoyl chloride 2-Br, 3-NO₂, 5-NO₂ Nitro groups strongly withdraw electrons (-M/-I), increasing electrophilicity of the carbonyl carbon.
2-Bromo-4,5-difluorobenzoyl chloride 2-Br, 4-F, 5-F Fluorine atoms exert -I effects, moderately enhancing electrophilicity compared to methoxy groups.
Benzoyl chloride No substituents Baseline electrophilicity; unmodified reactivity.

Physical Properties and Stability

Compound Melting Point (°C) Stability Notes
2-Bromo-3,4-dimethoxybenzoyl chloride Not reported Stable under anhydrous conditions; sensitive to moisture due to acyl chloride group.
2-Bromo-3,5-dinitrobenzoyl chloride 109 (methyl ester) Thermally unstable; decomposes at elevated temperatures .
2-Bromo-4,5-difluorobenzoyl chloride Not reported Higher thermal stability than nitro derivatives; resistant to hydrolysis .

Research Implications

The substituent-driven modulation of reactivity and stability in brominated benzoyl chlorides underscores their versatility in targeted syntheses. Methoxy-substituted derivatives like 2-bromo-3,4-dimethoxybenzoyl chloride excel in constructing bioactive heterocycles, while nitro- and fluoro-substituted analogs cater to specialized industrial or high-reactivity applications. Future research should explore synergistic substituent effects to optimize selectivity and safety in acyl chloride chemistry.

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